molecular formula C14H11ClN2O6 B2485515 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-methoxybenzoate CAS No. 868679-88-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-methoxybenzoate

Cat. No. B2485515
CAS RN: 868679-88-3
M. Wt: 338.7
InChI Key: LTPMGGXLKPSVMC-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-methoxybenzoate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body . The compound could potentially be used in the synthesis of these indole derivatives.

Antimicrobial Applications

Indole derivatives, which this compound could potentially be used to synthesize, have shown various biological activities, including antimicrobial properties . This suggests that the compound could have potential applications in the development of new antimicrobial agents.

Antiviral Applications

Indole derivatives have also shown antiviral activity . Therefore, this compound, as a potential precursor to indole derivatives, could have applications in the development of new antiviral drugs.

Anti-inflammatory Applications

Indole derivatives have demonstrated anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6/c1-7-5-11(12(17(20)21)13(18)16-7)23-14(19)9-6-8(15)3-4-10(9)22-2/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPMGGXLKPSVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-methoxybenzoate

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